![molecular formula C17H10F2N2O4S3 B2388095 N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide CAS No. 866019-36-5](/img/structure/B2388095.png)
N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent. This compound has shown promise as a treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
Compound 1 exerts its effects by inhibiting specific enzymes and pathways. It has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines. The exact mechanism of action of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 is still being studied.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, it has been shown to reduce the production of inflammatory cytokines and decrease inflammation. In autoimmune disorders, it has been shown to modulate the immune response and reduce autoimmune reactions.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also shown promise as a therapeutic agent for various diseases, which makes it a valuable tool for drug development. However, there are also limitations to using N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 research. One direction is to study its potential as a therapeutic agent for specific diseases, such as cancer, inflammation, and autoimmune disorders. Another direction is to optimize the synthesis method to improve the yield and purity of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1. Additionally, more research is needed to understand the exact mechanism of action of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 and to identify potential side effects and toxicity. Overall, N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 has shown promise as a valuable tool for drug development and further research is needed to fully understand its potential.
Synthesemethoden
Compound 1 can be synthesized using a two-step process. The first step involves the reaction of 3-cyano-2-thiophenecarboxylic acid with 4-fluoroaniline to form an intermediate. The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to yield N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1. The synthesis method has been optimized to improve the yield and purity of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential as a therapeutic agent. It has shown promise as a treatment for various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 has been shown to inhibit the growth of tumor cells by targeting specific enzymes and pathways. In inflammation, N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 has been shown to reduce the production of inflammatory cytokines. In autoimmune disorders, N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 has been shown to modulate the immune response.
Eigenschaften
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S3/c18-13-1-5-15(6-2-13)27(22,23)21(17-12(11-20)9-10-26-17)28(24,25)16-7-3-14(19)4-8-16/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWICNGDIDANK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N(C2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)
![5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid](/img/structure/B2388014.png)
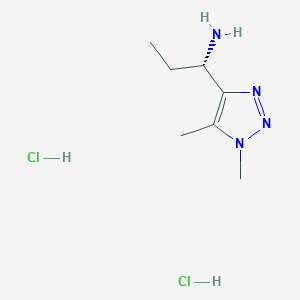
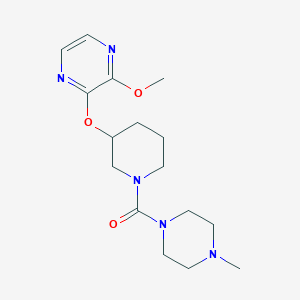
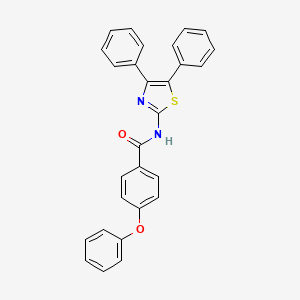
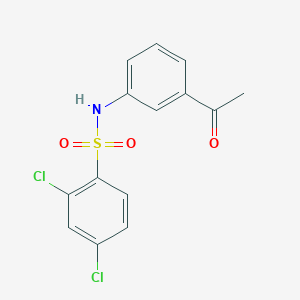
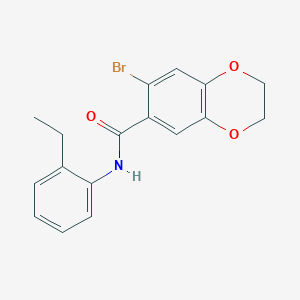
![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)
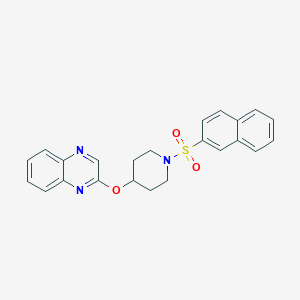
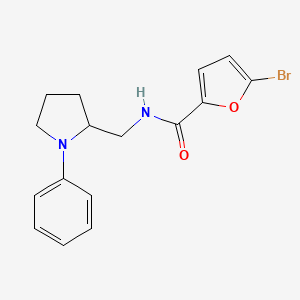
![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)
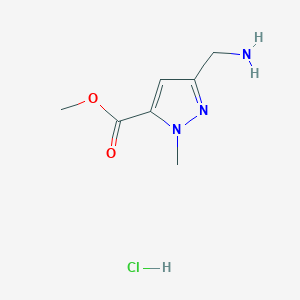
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)